molecular formula C6H7ClN2OS B065677 3-Chloro-4-methylthiophene-2-carbohydrazide CAS No. 175137-12-9

3-Chloro-4-methylthiophene-2-carbohydrazide

Cat. No.: B065677
CAS No.: 175137-12-9
M. Wt: 190.65 g/mol
InChI Key: COSDURBTTAEVMV-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol . It is a derivative of carbohydrazide and features a thiophene ring substituted with a chlorine atom and a methyl group.

Preparation Methods

The synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide typically involves the reaction of 3-chloro-4-methylthiophene-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In antitumor applications, the compound interferes with cell division and induces apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-3-2-11-5(4(3)7)6(10)9-8/h2H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSDURBTTAEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380567
Record name 3-chloro-4-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-12-9
Record name 3-Chloro-4-methyl-2-thiophenecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-4-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-12-9
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